N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound with a molecular formula of C14H10FN3O2S3 This compound is characterized by the presence of a thiophene ring, a thiadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide derivative with a carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling Reactions: The final step involves coupling the thiadiazole and thiophene rings through a suitable linker, such as a carbamoyl group, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide, N-(2-fluorophenyl)-: This compound shares the thiophene and fluorophenyl groups but lacks the thiadiazole ring.
5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: These compounds have a similar thiazole ring but differ in the substituents and overall structure.
Uniqueness
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to the combination of its thiophene, thiadiazole, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula : C14H16FN5O4S3
- Molecular Weight : 433.49 g/mol
- CAS Number : 1226432-11-6
The biological activity of this compound is attributed to its structural components, which enable it to interact with various biological targets. The thiadiazole and thiophene moieties are known to exhibit significant pharmacological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It has the potential to modulate receptor activities, influencing cellular signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds similar to this compound. Notably:
- Cytotoxicity Assays : The compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma cells. In vitro studies have shown IC50 values in the low micromolar range, indicating potent antiproliferative activity.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Inhibition of Pathogenic Bacteria : Preliminary studies suggest that it can inhibit the growth of several pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Study on Antitumor Activity : A study conducted on thiosemicarbazone derivatives revealed that similar compounds exhibited significant antitumor activity against breast and glioblastoma tumor cell lines at nanomolar concentrations. The morphological changes observed in treated cells indicated apoptosis as a mechanism of action .
- Thiadiazole Derivatives Research : Research on thiadiazole derivatives indicated that modifications in substituents significantly affect biological activity. Compounds with halogen substitutions demonstrated enhanced potency against various cancer cell lines .
- Heterocyclic Compounds as Antiviral Agents : Heterocycles like thiadiazoles have shown promise in antiviral applications, with some derivatives exhibiting high efficacy against viral polymerases . This suggests potential dual functionality for this compound.
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S3/c16-9-4-1-2-5-10(9)17-12(21)8-24-15-20-19-14(25-15)18-13(22)11-6-3-7-23-11/h1-7H,8H2,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQSEAWIJVWTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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